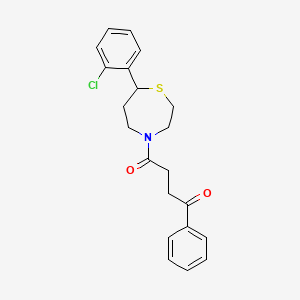

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

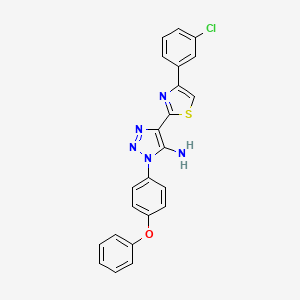

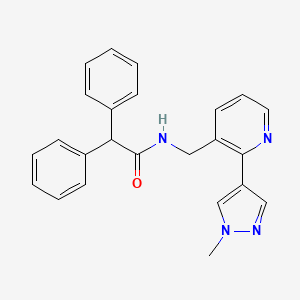

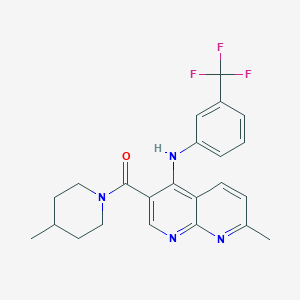

The compound is a complex organic molecule, likely containing a thiazepane ring (a seven-membered ring containing one nitrogen and one sulfur atom), phenyl groups (aromatic rings), and a butane-1,4-dione group (a four-carbon chain with a carbonyl group at either end). It also contains a chlorine atom, indicating it’s a type of organochlorine compound .

Aplicaciones Científicas De Investigación

Oxidative Cleavage and α-Dicarbonyl Compounds

Research by Rao and Pritzkow (1987) discusses the oxidative cleavage of the CC triple bond during autoxidation of acetylenic hydrocarbons, leading to α-dicarbonyl compounds such as 1-phenylbutane-1,2-dione. This study highlights the formation of intermediate compounds during oxidative processes, which might be relevant for understanding the behavior of similar diketones in oxidative conditions Rao & Pritzkow, 1987.

Intramolecular Hydrogen Bonds in β-Diketones

Clark, Emsley, and Hibbert (1989) investigated the protonation of keto and enol forms of β-diketones, revealing insights into the behavior of compounds like 1-phenylbutane-1,3-dione under the influence of hydrogen bromide. This study offers a closer look at the intramolecular interactions within diketones, potentially applicable to understanding the structural dynamics of similar compounds Clark, Emsley, & Hibbert, 1989.

One-Step Preparation of 1,4-Diketones

A method for preparing 1,4-diphenylbutane-1,4-diones from α-halo acetophenones using Zn-I2 as a condensation agent was presented by Ceylan et al. (2004). This research might be relevant for understanding synthetic routes that could be adapted for synthesizing structurally similar compounds Ceylan et al., 2004.

Synthesis of Arylazothiophene and Arylazopyrazole Derivatives

Fadda, Abdel‐Latif, and El-Mekawy (2012) used 1-phenylbutane-1,3-dione as a key intermediate for synthesizing new thiophene and pyrazole derivatives with antitumor activity. This demonstrates the versatility of β-diketones as precursors in synthesizing bioactive compounds, potentially extending to related diketones Fadda, Abdel‐Latif, & El-Mekawy, 2012.

Antibacterial Agents from β-Diketones

Research by Sheikh, Ingle, and Juneja (2009) focused on synthesizing 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones and evaluating their antibacterial efficacy. This study underscores the potential of diketones in developing new antibacterial agents Sheikh, Ingle, & Juneja, 2009.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as profenofos, have been found to inhibit the enzyme acetylcholinesterase (ache) . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged cholinergic effects .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to affect a broad range of biological pathways . For instance, the death of embryonic cortical neurons treated with the DNA-damaging agent camptothecin is dependent on the tumor suppressor p53 and cyclin-dependent kinase (CDK) activity .

Pharmacokinetics

Compounds with similar structures, such as ketamine, have been found to have low oral bioavailability due to extensive first-pass metabolism by cytochrome p450 (cyp) 3a and cyp2b6 enzymes .

Result of Action

Compounds with similar structures, such as oximes, have been found to form as a result of reactions between aldehydes or ketones and hydroxylamine .

Action Environment

It’s worth noting that the degradation rate constant with ozone can provide substance information on the substance’s degradation rate constant with ozone as a reaction type .

Propiedades

IUPAC Name |

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO2S/c22-18-9-5-4-8-17(18)20-12-13-23(14-15-26-20)21(25)11-10-19(24)16-6-2-1-3-7-16/h1-9,20H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJDFMUYQAVPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B2989625.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2989626.png)

![2-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2989627.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2989639.png)

![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2989641.png)

![N-(cyanomethyl)-2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2989643.png)

![N'-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2989645.png)

![5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2989646.png)